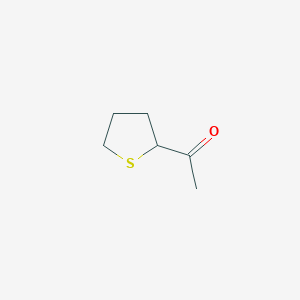

1-(Thiolan-2-yl)ethan-1-one

Description

1-(Thiolan-2-yl)ethan-1-one (CAS: 1536935-92-8) is a ketone derivative featuring a thiolane (tetrahydrothiophene) ring system. Its molecular formula is C${12}$H${13}$ClOS (for the 2-(2-chlorophenyl) derivative), with a molecular weight of 240.75 g/mol . The compound is a liquid at room temperature and exhibits a sulfide group in the thiolane ring, which imparts unique electronic and steric properties compared to aromatic heterocycles.

Properties

IUPAC Name |

1-(thiolan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKIDAPTACTWEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiolan-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of thiolane with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of 1-(Thiolan-2-yl)ethan-1-one.

Industrial Production Methods: Industrial production of 1-(Thiolan-2-yl)ethan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiolan-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The thiolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiolan-2-yl ethanol.

Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

1-(Thiolan-2-yl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Thiolan-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Ring Variations

1-(5-Methylthiophen-2-yl)ethan-1-one

- Structure : Aromatic thiophene ring with a methyl substituent (CAS: 13679-74-8).

- Key Differences :

1-(2-Methyloxolan-2-yl)ethan-1-one

- Structure : Oxolane (tetrahydrofuran) ring with a methyl group (CAS: 32318-87-9).

- Key Differences: Polarity: The oxygen atom in oxolane increases polarity, improving solubility in polar solvents (e.g., water, alcohols) compared to thiolane.

1-[5-(2-Phenylethynyl)-2-thienyl]ethan-1-one

- Structure : Ethynylphenyl-substituted thienyl ring (CAS: 175203-54-0).

- Key Differences :

Functional Group Modifications

1-(Thien-2-Yl)Ethan-1-One Oxime

- Structure : Oxime derivative of 1-(thiophen-2-yl)ethan-1-one (CAS: 1956-45-2).

- Key Differences :

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one

- Structure : Features a sulfonyl group (S=O) and chloromethyl substituent (CAS: N/A).

- Key Differences :

1-(Benzofuran-2-yl)ethan-1-one Derivatives

- Structure : Benzofuran-fused ketones.

- Key Differences: Antimicrobial Activity: O-Benzyl oxime ethers of 1-(benzofuran-2-yl)ethan-1-one exhibit notable antimicrobial properties, suggesting that aromaticity and substituent positioning critically influence bioactivity .

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Gaps

- Reactivity : Thiolan-2-yl derivatives exhibit nucleophilic susceptibility at the sulfide group, enabling alkylation or oxidation reactions . In contrast, sulfonyl derivatives (e.g., ) show resistance to oxidation due to the S=O group .

- Biological Data : While benzofuran derivatives demonstrate antimicrobial activity , analogous data for thiolan-2-yl compounds are absent, highlighting a research gap.

- Safety : Safety data for 1-(thiolan-2-yl)ethan-1-one remain unavailable, necessitating further toxicological studies .

Biological Activity

1-(Thiolan-2-yl)ethan-1-one, a sulfur-containing compound, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 1-(Thiolan-2-yl)ethan-1-one

- Molecular Formula : C₅H₈OS

- Molecular Weight : 116.18 g/mol

The biological activity of 1-(Thiolan-2-yl)ethan-1-one is primarily attributed to its reactivity with biological molecules, particularly thiols and proteins. The thiol group can participate in nucleophilic attacks, leading to modifications of cysteine residues in proteins, which is crucial for enzyme inhibition and modulation of signaling pathways.

Antimicrobial Activity

Recent studies have indicated that 1-(Thiolan-2-yl)ethan-1-one exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Antioxidant Properties

The compound has also shown potential as an antioxidant. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, researchers evaluated the antimicrobial efficacy of various sulfur compounds, including 1-(Thiolan-2-yl)ethan-1-one. The results indicated that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food products.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment conducted on human cancer cell lines revealed that 1-(Thiolan-2-yl)ethan-1-one induced apoptosis in a dose-dependent manner. The study highlighted its potential as a chemotherapeutic agent, particularly in targeting specific cancer types.

Enzyme Inhibition

Research has demonstrated that 1-(Thiolan-2-yl)ethan-1-one inhibits key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 25 |

| Aldose reductase | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.